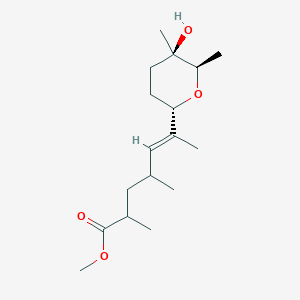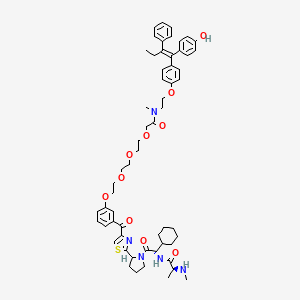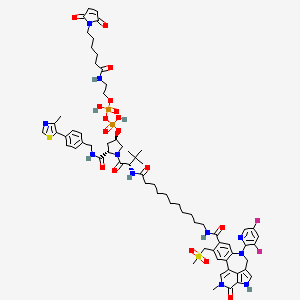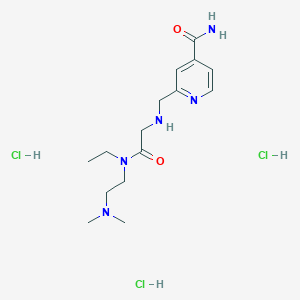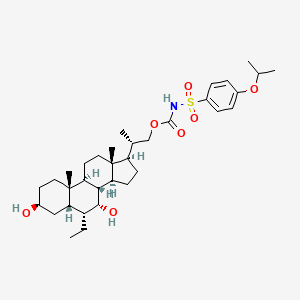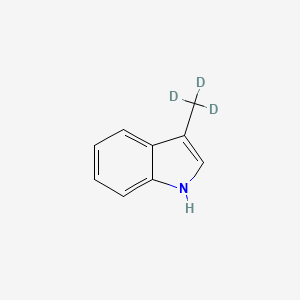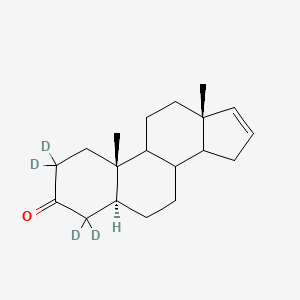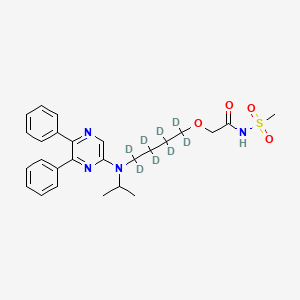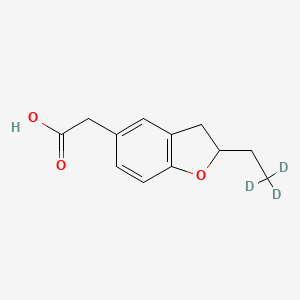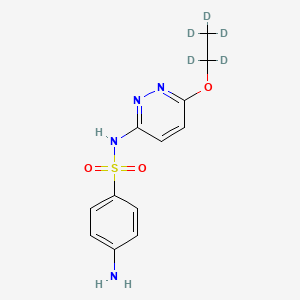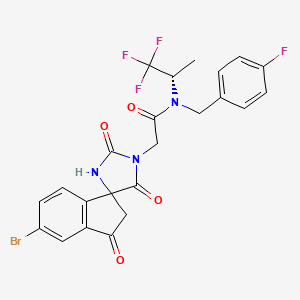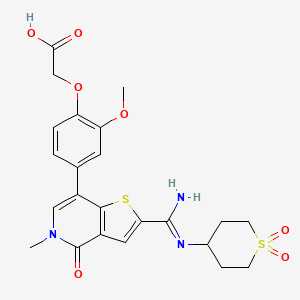
PROTAC BRD9-binding moiety 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC BRD9-binding moiety 1 hydrochloride is a compound that binds to bromodomain-containing protein 9 (BRD9) and is used for inhibiting BRD9 activity based on the proteolysis targeting chimera (PROTAC) pathway . This compound is significant in the field of epigenetics and cancer research due to its ability to modulate gene expression by altering chromatin structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRD9-binding moiety 1 involves multiple steps, including the preparation of the BRD9 ligand, the linker, and the E3 ligase ligand. The BRD9 ligand is typically synthesized through a series of organic reactions, including nucleophilic substitution and amide coupling . The linker is then attached to the BRD9 ligand through a coupling reaction, followed by the attachment of the E3 ligase ligand . The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound meets the required purity standards .
Analyse Chemischer Reaktionen
Types of Reactions
PROTAC BRD9-binding moiety 1 undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
PROTAC BRD9-binding moiety 1 has a wide range of scientific research applications:
Wirkmechanismus
PROTAC BRD9-binding moiety 1 exerts its effects by binding to BRD9 and recruiting an E3 ubiquitin ligase, forming a ternary complex . This complex facilitates the ubiquitination and subsequent proteasomal degradation of BRD9 . The degradation of BRD9 leads to alterations in chromatin structure and gene expression, ultimately affecting cellular processes such as proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
I-BRD9: A selective inhibitor of BRD9 with high affinity and specificity.
BRD4-binding moiety 1: Another PROTAC compound targeting BRD4, a protein similar to BRD9.
Uniqueness
PROTAC BRD9-binding moiety 1 is unique due to its high selectivity for BRD9 and its ability to induce targeted protein degradation through the PROTAC pathway . Unlike traditional inhibitors, this compound not only inhibits BRD9 activity but also promotes its degradation, offering a more effective approach to modulating BRD9 function .
Eigenschaften
Molekularformel |
C23H25N3O7S2 |
|---|---|
Molekulargewicht |
519.6 g/mol |
IUPAC-Name |
2-[4-[2-[N'-(1,1-dioxothian-4-yl)carbamimidoyl]-5-methyl-4-oxothieno[3,2-c]pyridin-7-yl]-2-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C23H25N3O7S2/c1-26-11-16(13-3-4-17(18(9-13)32-2)33-12-20(27)28)21-15(23(26)29)10-19(34-21)22(24)25-14-5-7-35(30,31)8-6-14/h3-4,9-11,14H,5-8,12H2,1-2H3,(H2,24,25)(H,27,28) |
InChI-Schlüssel |
OLJITCURTVADQX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=C(C=C4)OCC(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


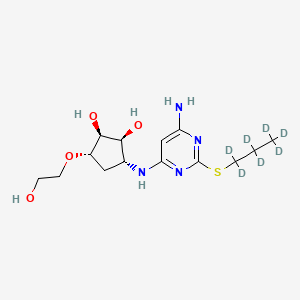
![c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]](/img/structure/B12423534.png)
![(5Z,8Z,11Z,14Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide](/img/structure/B12423547.png)
